"synthesis and characterization of 1H-indole-7-carbohydrazide"
"synthesis and characterization of 1H-indole-7-carbohydrazide"
An In-depth Technical Guide to the Synthesis and Characterization of 1H-indole-7-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-indole-7-carbohydrazide, a versatile heterocyclic compound. Given its indole core, this molecule serves as a valuable building block in medicinal chemistry and drug discovery, with potential applications as an anti-inflammatory, antimicrobial, and anti-cancer agent[1]. This document outlines a probable synthetic pathway, detailed characterization protocols, and explores the role of related indole compounds in key biological signaling pathways.
Physicochemical Properties
1H-indole-7-carbohydrazide is an organic compound featuring an indole ring system substituted with a carbohydrazide group at the 7th position. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 321309-24-4 | [2] |
| Molecular Formula | C₉H₉N₃O | [3][4] |
| Molecular Weight | 175.19 g/mol | [2][4] |
| IUPAC Name | 1H-indole-7-carbohydrazide | [2] |
| SMILES | NNC(=O)C1=C2NC=CC2=CC=C1 | [2] |
| InChI Key | NCFMBDUFIJHHAW-UHFFFAOYSA-N | [2][4] |
Synthesis of 1H-indole-7-carbohydrazide
The synthesis of 1H-indole-7-carbohydrazide is most commonly achieved through the hydrazinolysis of a corresponding indole-7-carboxylate ester. This standard method involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine.
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol is based on established methods for converting esters to hydrazides.[5][6][7]
Materials:
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Methyl 1H-indole-7-carboxylate (or Ethyl 1H-indole-7-carboxylate)
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Hydrazine hydrate (95-99%)
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Ethanol or Methanol (absolute)
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Deionized Water
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Ice
Procedure:
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To a round-bottom flask, add the starting ester, methyl 1H-indole-7-carboxylate (1 equivalent).
-
Add absolute ethanol or methanol as a solvent.
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Add an excess of hydrazine hydrate (approximately 15-20 equivalents) to the solution.[6][7]
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The reaction mixture is then heated to reflux (approximately 75-80°C) with constant stirring.[5]
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The reaction progress is monitored using Thin-Layer Chromatography (TLC).
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Upon completion of the reaction (typically after 2-4 hours), the mixture is cooled to room temperature.[7]
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The cooled mixture is then poured into a beaker containing a water/ice mixture to precipitate the product.[7]
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The resulting solid precipitate is collected by vacuum filtration.
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The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting material.
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The purified product, 1H-indole-7-carbohydrazide, is then dried under vacuum.
Caption: Synthesis workflow for 1H-indole-7-carbohydrazide.
Characterization of 1H-indole-7-carbohydrazide
The structural confirmation of the synthesized 1H-indole-7-carbohydrazide requires a suite of spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar indole derivatives.[8][9][10]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to indole ring protons, NH proton of the indole, and exchangeable protons of the -CONHNH₂ group. Aromatic protons typically appear in the δ 6.5-8.0 ppm range. |
| ¹³C NMR | Resonances for the eight unique carbon atoms of the indole ring and a downfield signal for the carbonyl carbon (C=O) typically above δ 160 ppm.[9] |
| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (indole and hydrazide, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1630-1680 cm⁻¹), and aromatic C-H and C=C vibrations.[8][9] |
| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (176.08 m/z).[8] |
General Protocols for Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Record the IR spectrum. Wavenumbers are reported in cm⁻¹.[9]
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the solution into an electrospray ionization (ESI) source coupled to a mass analyzer.
-
Acquire the mass spectrum in positive or negative ion mode.[8]
Potential Biological Activity and Signaling Pathways
Indole-based compounds are known to modulate various cellular signaling pathways, making them promising candidates for drug development.[11][12] While the specific pathways affected by 1H-indole-7-carbohydrazide require dedicated study, the indole scaffold is known to interact with critical cancer and immune-related pathways.
PI3K/Akt/mTOR Pathway Regulation
Indole derivatives like indole-3-carbinol (I3C) and diindolylmethane (DIM) are recognized as potent anti-cancer agents that can deregulate the PI3K/Akt/mTOR signaling pathway.[11] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to apoptosis and reduced tumor progression.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-INDOLE-7-CARBOHYDRAZIDE | CAS 321309-24-4 [matrix-fine-chemicals.com]
- 3. PubChemLite - 1h-indole-7-carbohydrazide (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 4. 1H-INDOLE-7-CARBOHYDRAZIDE | CAS: 321309-24-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
